molecular formula C9H18ClFN2O2 B1381874 tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride CAS No. 1818847-51-6

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B1381874
CAS No.: 1818847-51-6
M. Wt: 240.7 g/mol
InChI Key: MCWBATRVKUSBMH-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is a useful research compound. Its molecular formula is C9H18ClFN2O2 and its molecular weight is 240.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is a synthetic compound with a unique structure that includes a tert-butyl group, a carbamate moiety, and a 3-fluoroazetidine ring. This combination of functional groups contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • IUPAC Name : tert-butyl ((3-fluoroazetidin-3-yl)methyl)(methyl)carbamate hydrochloride
  • Molecular Formula : C10H20ClFN2O2
  • Molecular Weight : 254.73 g/mol
  • CAS Number : 2231676-25-6

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The fluoroazetidine ring may enhance the compound's binding affinity to these targets, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures display antibacterial properties against Gram-positive bacteria, including resistant strains like Staphylococcus aureus .
  • Neuroprotective Effects :
    • The compound's potential neuroprotective effects are under investigation, particularly in models of neurodegenerative diseases. Similar carbamate derivatives have shown protective effects against amyloid-beta toxicity in astrocytes, which could be relevant for developing treatments for Alzheimer's disease .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in neurotransmitter breakdown or synthesis, potentially enhancing neurotransmitter levels in the brain.

Case Studies and Experimental Data

Study FocusFindings
Neuroprotection In vitro studies showed that compounds similar to tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate can increase cell viability in astrocytes exposed to amyloid-beta, suggesting a protective effect against neurotoxicity .
Antimicrobial Screening Compounds structurally related to this carbamate have been screened for antibacterial activity, showing efficacy against drug-resistant bacterial strains .
Enzymatic Activity The interaction of the compound with specific receptors and enzymes is being studied to assess its potential as a therapeutic agent in various biochemical pathways.

Synthesis and Modification

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-fluoroazetidine under controlled conditions. This process can be optimized for yield and purity using various solvents and catalysts.

Synthetic Route Overview

StepDescription
1Reaction of tert-butyl carbamate with 3-fluoroazetidine in dichloromethane or tetrahydrofuran.
2Use of triethylamine as a catalyst at room temperature or slightly elevated temperatures.
3Purification through crystallization and filtration to obtain the final product .

Properties

IUPAC Name

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9;/h11H,4-6H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWBATRVKUSBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-51-6
Record name Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
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tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
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tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
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tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride

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